molecular formula C24H18ClFN2O2 B2578682 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone CAS No. 477711-69-6

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Cat. No. B2578682
CAS RN: 477711-69-6
M. Wt: 420.87
InChI Key: JUOWUUYLNXEGFA-UHFFFAOYSA-N
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Description

“(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone” is a chemical compound with the CAS Number: 451485-60-2. It has a molecular weight of 302.74 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 125-127 degrees Celsius .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

A notable study by Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, evaluating their antibacterial activity against various bacterial strains and antifungal activity against Candida albicans. The study found that certain compounds exhibited promising activities, highlighting the potential of fluorine-substituted compounds in antimicrobial applications (Gadakh et al., 2010).

Antifungal and Antimycobacterial Activities

Ali and Yar (2007) focused on synthesizing novel pyrazole derivatives and assessed their antimycobacterial activity against Mycobacterium tuberculosis. Their research identified compounds with significant activity, suggesting the therapeutic potential of such molecules in treating mycobacterial infections (Ali & Yar, 2007).

Antipsychotic Potential

Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique mechanism suggests their potential as novel antipsychotic agents (Wise et al., 1987).

Antiviral Activity

Ali, Shaharyar, and De Clercq (2007) synthesized a series of N1-nicotinoyl-3-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-2-pyrazolines and tested their anti-viral activity in vitro. The study highlighted the importance of electron-withdrawing groups for enhancing antiviral activity, pointing towards the potential use of these compounds in antiviral therapies (Ali, Shaharyar, & De Clercq, 2007).

Antitumor Activity

Tang and Fu (2018) reported the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018).

Safety and Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, it is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-16-8-10-17(11-9-16)24(29)28-13-12-23(27-28)18-4-2-5-19(14-18)30-15-20-21(25)6-3-7-22(20)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOWUUYLNXEGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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